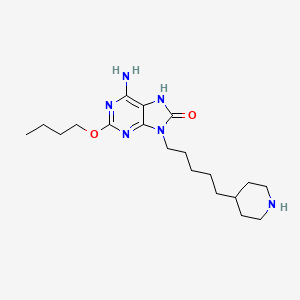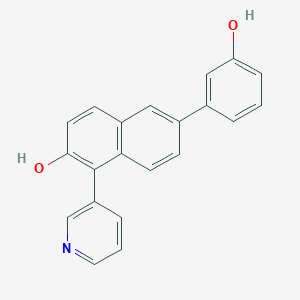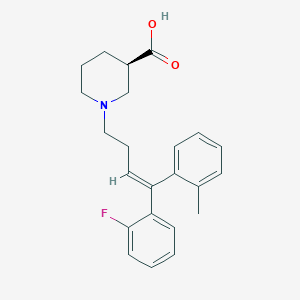
6-amino-2-butoxy-9-(5-piperidin-4-ylpentyl)-7H-purin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-butoxy-9-(5-piperidin-4-ylpentyl)-7H-purin-8-one is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-butoxy-9-(5-piperidin-4-ylpentyl)-7H-purin-8-one typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo a series of functional group transformations. Common steps include:
Alkylation: Introduction of the butoxy group via nucleophilic substitution.
Amination: Introduction of the amino group through reductive amination or nucleophilic substitution.
Coupling Reactions: Formation of the piperidinylpentyl side chain through amide or ester coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and butoxy groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the purine ring or the side chains, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.
Biology
In biological research, derivatives of purines are often studied for their roles in cellular processes. This compound could be investigated for its potential as a modulator of enzyme activity or as a ligand for nucleotide-binding proteins.
Medicine
Medicinally, purine derivatives are of interest for their potential as antiviral, anticancer, and anti-inflammatory agents. This compound could be explored for its pharmacological properties and therapeutic potential.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-2-butoxy-9-(5-piperidin-4-ylpentyl)-7H-purin-8-one would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
DNA/RNA Intercalation: Insertion between base pairs of DNA or RNA, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is a methylated derivative of xanthine, another purine.
Allopurinol: A medication used to treat gout, which is a structural analog of hypoxanthine.
Uniqueness
6-amino-2-butoxy-9-(5-piperidin-4-ylpentyl)-7H-purin-8-one is unique due to its specific functional groups and side chains, which confer distinct chemical and biological properties. Its butoxy and piperidinylpentyl groups may enhance its solubility, stability, or binding affinity compared to other purine derivatives.
Properties
Molecular Formula |
C19H32N6O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
6-amino-2-butoxy-9-(5-piperidin-4-ylpentyl)-7H-purin-8-one |
InChI |
InChI=1S/C19H32N6O2/c1-2-3-13-27-18-23-16(20)15-17(24-18)25(19(26)22-15)12-6-4-5-7-14-8-10-21-11-9-14/h14,21H,2-13H2,1H3,(H,22,26)(H2,20,23,24) |
InChI Key |
SUMKUTZWHWYBKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCC3CCNCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)benzylamino)ethanol](/img/structure/B10780171.png)
![1-[4-(2,2-Dimethylpropyl)-1h-imidazol-2-yl]-2-[4-(5-fluoropyridin-2-yl)phenyl]propan-2-ol](/img/structure/B10780174.png)

![[2-[2-[4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]cyclohexyl]ethyl]-1,3-dihydroisoindol-5-yl] methanesulfonate](/img/structure/B10780178.png)
![(8S)-N-[(3-fluorophenyl)methyl]-N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine](/img/structure/B10780184.png)
![methyl 6-[4-[(3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carbonylamino)methyl]piperidin-1-yl]hexanoate](/img/structure/B10780186.png)

![4-amino-6-[[(1S)-1-(6-fluoro-4-methylsulfonyl-3-phenylquinolin-2-yl)ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B10780207.png)

![2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile;oxalic acid](/img/structure/B10780223.png)
![2-[(1S)-5-chloro-1'-[(3S,4R)-4-(2,4-difluorophenyl)-1-(oxan-4-yl)pyrrolidine-3-carbonyl]-6-methylspiro[1H-2-benzofuran-3,4'-piperidine]-1-yl]-2-methylpropanenitrile](/img/structure/B10780226.png)

![(2S)-2-amino-3-[[(2R)-2-fluoro-3-[3-(2-undecoxyphenyl)propanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B10780233.png)
![methyl 2-[2-(1-benzyl-1H-imidazol-2-yl)ethyl]-3-chloro-4,6-dihydroxybenzoate](/img/structure/B10780253.png)
